molecular formula C8H12O2S B6600409 2-(propan-2-yl)thiane-3,5-dione CAS No. 56337-47-4

2-(propan-2-yl)thiane-3,5-dione

Cat. No.: B6600409
CAS No.: 56337-47-4
M. Wt: 172.25 g/mol
InChI Key: VCVFZGMEBTVZNQ-UHFFFAOYSA-N
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Description

2-(Propan-2-yl)thiane-3,5-dione is a sulfur-containing heterocyclic compound with the molecular formula C₈H₁₂O₂S and a molecular weight of 172.25 g/mol . Its CAS registry number is 56337-47-4, and it is structurally characterized by a six-membered thiane ring (a cyclohexane analog with one sulfur atom) substituted with two ketone groups at positions 3 and 5 and an isopropyl group at position 2 . This compound is listed in building block catalogs (e.g., Enamine Ltd, 2018) as a synthetic intermediate, suggesting utility in organic synthesis and medicinal chemistry for constructing complex molecules .

Properties

IUPAC Name

2-propan-2-ylthiane-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2S/c1-5(2)8-7(10)3-6(9)4-11-8/h5,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVFZGMEBTVZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)CC(=O)CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Applications/Properties
2-(Propan-2-yl)thiane-3,5-dione C₈H₁₂O₂S 172.25 56337-47-4 Thiane ring, 3,5-dione, isopropyl substituent Building block for organic synthesis
2,2,6-Trimethylthiane-3,5-dione Not provided Not provided Not provided Thiane ring, 3,5-dione, methyl substituents Likely similar to target compound
5-[(Pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione Likely C₈H₆N₄OS₂ Not provided Not provided Oxadiazole-thione, pyrimidinylthio methyl Potential bioactive intermediate
3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol C₈H₁₁NOS 169.24 Not provided Thiophene, amino alcohol side chain Pharmaceutical impurity

Biological Activity

2-(Propan-2-yl)thiane-3,5-dione, also known as thioacetylacetone, is a compound of increasing interest due to its diverse biological activities. This article delves into its properties, mechanisms of action, and potential applications in various fields, supported by research findings and data tables.

Chemical Structure and Properties:

  • Molecular Formula: C₇H₁₀O₂S
  • Molecular Weight: 158.22 g/mol
  • Appearance: Yellow crystalline solid
  • Melting Point: 148-149 °C
  • Solubility: Slightly soluble in water; soluble in organic solvents (e.g., ethanol, methanol)

The compound can be synthesized through various methods, including the Francon-Joret reaction, which involves reacting diethyl malonate with thioacetic acid. Characterization techniques such as NMR and mass spectrometry are employed to confirm its structure.

Biological Activities

Recent studies have highlighted several significant biological activities associated with 2-(propan-2-yl)thiane-3,5-dione:

Antioxidant Activity

The compound exhibits notable antioxidant properties, effectively reducing oxidative stress markers and lipid peroxidation in biological systems. This is particularly relevant in diseases such as cancer and cardiovascular disorders.

Table 1: Antioxidant Activity Studies

Study ReferenceMethod UsedFindings
TBARS AssayReduced malondialdehyde levels in treated samples
DPPH Scavenging TestSignificant free radical scavenging activity

Anticancer Activity

2-(Propan-2-yl)thiane-3,5-dione has shown promise in inhibiting cancer cell proliferation and inducing apoptosis across various cancer cell lines. Mechanistic studies suggest that it may interfere with cell cycle regulation and promote programmed cell death.

Table 2: Anticancer Activity Overview

Cancer TypeIC50 Value (µM)Mechanism of Action
Breast Cancer15Induction of apoptosis
Lung Cancer20Cell cycle arrest
Colorectal Cancer18Inhibition of proliferative signaling

Anticonvulsant Activity

Preliminary research indicates that this compound may possess anticonvulsant properties. It has been tested in animal models for seizure reduction, showing potential as a therapeutic agent for epilepsy.

Table 3: Anticonvulsant Activity Findings

Study ReferenceModel UsedFindings
Mouse modelSignificant reduction in seizure frequency

Toxicity and Safety

Despite its beneficial properties, limited studies have been conducted on the toxicity of 2-(propan-2-yl)thiane-3,5-dione. Reports indicate potential skin and eye irritation upon exposure. Therefore, safety precautions are advised when handling the compound in laboratory settings.

Applications in Scientific Research

The versatility of 2-(propan-2-yl)thiane-3,5-dione extends to various applications:

  • Analytical Chemistry: Used as a reagent for measuring lipid peroxidation.
  • Organic Synthesis: Acts as an essential intermediate in synthesizing other biologically active compounds.
  • Environmental Analysis: Employed to detect pollutants such as phenolic compounds.

Current Research Trends

Current research focuses on enhancing the biological activity of 2-(propan-2-yl)thiane-3,5-dione by synthesizing new derivatives with improved potency. Studies are also exploring its mechanisms of action at the molecular level to better understand its therapeutic potential.

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